

Application Notes and Protocols for Aumolertinib in Biochemical Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (formerly almonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation.[1][2][3] Its mechanism of action involves the irreversible covalent binding to the ATP-binding domain of the EGFR kinase, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4] Aumolertinib has demonstrated high selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which is advantageous for minimizing off-target effects.[3][5] This document provides detailed application notes and protocols for the use of aumolertinib in biochemical kinase assays, intended to guide researchers in the accurate assessment of its inhibitory activity and selectivity.

Mechanism of Action

Aumolertinib is an oral, irreversible EGFR-TKI.[4] It forms a covalent bond with the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[4] This irreversible binding is crucial for its potent and sustained inhibition of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][5][6] The innovative cyclopropyl group on the indole nitrogen of **aumolertinib** enhances its metabolic stability and receptor subtype selectivity, which helps to avoid the generation of metabolites that could



strongly inhibit wild-type EGFR.[4] By blocking the phosphorylation of EGFR, **aumolertinib** inhibits downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[7]

Data Presentation: Kinase Inhibition Profile of Aumolertinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **aumolertinib** against various EGFR mutations and wild-type EGFR. This data is crucial for understanding its potency and selectivity. The IC50 values were determined using in vitro kinase assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET).[5]

Kinase Target	IC50 (nM)	Reference
Common Mutations		
EGFR T790M	0.37 ± 0.04	[4]
EGFR T790M/L858R	0.29 ± 0.10	[4]
EGFR T790M/Del19	0.21 ± 0.10	[4]
Uncommon Mutations		
EGFR L861Q	0.84	[5]
EGFR D761Y	1.25	[5]
EGFR L747S	8.23	[5]
EGFR G719A	13.60	[5]
EGFR S768I	33.10	[5]
EGFR V774M	82.80	[5]
Wild-Type		
EGFR WT	3.39 ± 0.53	[4]

Experimental Protocols



Protocol 1: In Vitro Biochemical Kinase Assay using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of **aumolertinib** against EGFR kinases. TR-FRET is a robust method for measuring kinase activity by detecting the phosphorylation of a substrate.

Materials:

- Recombinant human EGFR kinase (wild-type or mutant)
- Aumolertinib
- ATP
- Fluorescein-labeled substrate peptide
- · Terbium-labeled anti-phospho-substrate antibody
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 384-well low-volume black plates
- TR-FRET plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of aumolertinib in DMSO. A typical starting
 concentration is 10 mM, with subsequent 3-fold dilutions. Further dilute the compounds in
 the assay buffer to the desired final concentrations.
- Kinase Reaction:
 - Add 2.5 μL of the diluted aumolertinib or DMSO (vehicle control) to the wells of a 384well plate.
 - Add 2.5 µL of the EGFR kinase solution to each well.



- Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
- \circ Initiate the kinase reaction by adding 5 μ L of a solution containing ATP and the fluorescein-labeled substrate peptide. The final ATP concentration should be at its Km value for the specific kinase.
- Incubate the reaction for 60 minutes at room temperature.

Detection:

- Stop the kinase reaction by adding 5 μL of a solution containing EDTA.
- Add 5 μL of the terbium-labeled anti-phospho-substrate antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

Data Acquisition:

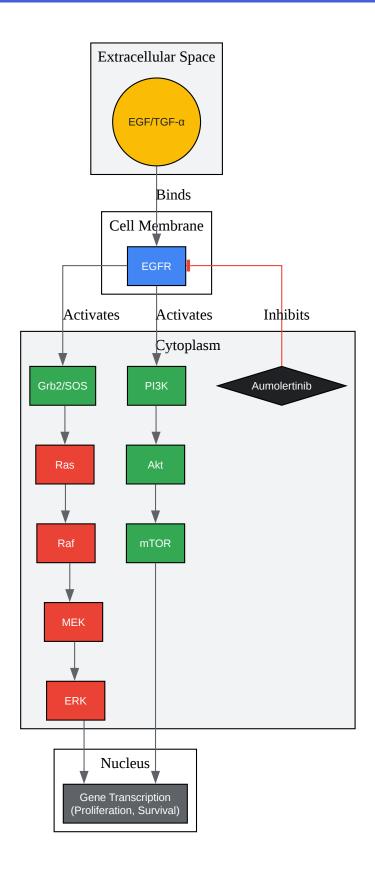
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (fluorescein) and 615 nm (terbium).
- The TR-FRET ratio (Emission at 520 nm / Emission at 615 nm) is proportional to the amount of phosphorylated substrate.

Data Analysis:

- Calculate the percent inhibition for each aumolertinib concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **aumolertinib** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations EGFR Signaling Pathway



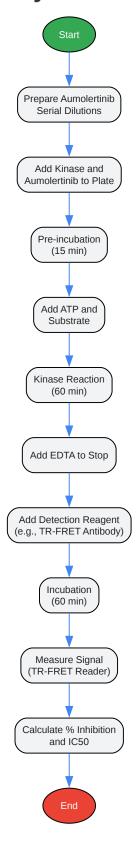


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Caption: Aumolertinib inhibits the EGFR signaling cascade.



Biochemical Kinase Assay Workflow



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Caption: Workflow for an in vitro biochemical kinase assay.

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